Computed XLogP3 of 3.4 Provides a Distinct Lipophilicity Window for CNS and Cellular Permeability Optimization
The target compound possesses a computed XLogP3 of 3.4 [1], positioning it precisely between two critical comparators: 2,4-dichloro-7-fluoroquinazoline (XLogP3 = 3.6) [2] and 2,4-dichloro-6-nitroquinazoline (XLogP3 = 3.3) [3]. This demonstrates that the combination of the 7-fluoro and 6-nitro moieties modulates lipophilicity in a quantifiably additive manner, distinct from either substituent alone, which directly impacts permeability and solubility profiles.
| Evidence Dimension | Computed LogP (XLogP3) – a predictor of passive membrane permeability and solubility |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2,4-Dichloro-7-fluoroquinazoline (no 6-NO2): XLogP3 = 3.6; 2,4-Dichloro-6-nitroquinazoline (no 7-F): XLogP3 = 3.3 |
| Quantified Difference | Δ = -0.2 vs 2,4-dichloro-7-fluoroquinazoline; Δ = +0.1 vs 2,4-dichloro-6-nitroquinazoline |
| Conditions | Computed property by XLogP3 algorithm, standardized across all PubChem entries |
Why This Matters
A LogP shift of 0.2–0.3 units translates to approximately a 2‑fold change in predicted partition coefficient, which can critically affect cellular uptake and metabolic stability during lead optimization.
- [1] PubChem. 2,4-Dichloro-7-fluoro-6-nitroquinazoline (CID 34181564). Computed XLogP3 = 3.4. National Library of Medicine. Accessed 2025. View Source
- [2] PubChem. 2,4-Dichloro-7-fluoroquinazoline (CID 15250908). Computed XLogP3 = 3.6. National Library of Medicine. Accessed 2025. View Source
- [3] PubChem. 2,4-Dichloro-6-nitroquinazoline (CID 12703366). Computed XLogP3 = 3.3. National Library of Medicine. Accessed 2025. View Source
